Cas no 920234-18-0 (N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide)

N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide is a diamide derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a 2-chlorophenylmethyl and 5-chloropyridin-2-yl moiety linked by an ethanediamide bridge, offering unique reactivity and binding properties. The presence of chlorine substituents enhances its stability and bioactivity, making it a candidate for further study in pest control or medicinal chemistry. This compound may exhibit selective interactions with biological targets due to its hybrid aromatic system. Its synthesis and characterization are of interest for developing novel active ingredients with improved efficacy and environmental profiles. Further research is required to fully explore its mechanistic pathways and applications.
N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide structure
920234-18-0 structure
Product Name:N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide
CAS No:920234-18-0
MF:C14H11Cl2N3O2
MW:324.162040948868
CID:5496168
PubChem ID:44996156
Update Time:2025-06-08

N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide
    • F2879-1117
    • N-[(2-chlorophenyl)methyl]-N'-(5-chloropyridin-2-yl)oxamide
    • AKOS024473915
    • VU0503823-1
    • 920234-18-0
    • N'-[(2-chlorophenyl)methyl]-N-(5-chloropyridin-2-yl)ethanediamide
    • N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide
    • Inchi: 1S/C14H11Cl2N3O2/c15-10-5-6-12(17-8-10)19-14(21)13(20)18-7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,20)(H,17,19,21)
    • InChI Key: FUVNTZHNQULRCF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C(NC1C=CC(=CN=1)Cl)=O)=O

Computed Properties

  • Exact Mass: 323.0228320g/mol
  • Monoisotopic Mass: 323.0228320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 71.1Ų

N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide Pricemore >>

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Additional information on N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide

Recent Advances in the Study of N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide (CAS: 920234-18-0)

N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide (CAS: 920234-18-0) is a chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique diamide structure with chlorophenyl and chloropyridinyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of significant scientific interest.

One of the key areas of research involving this compound is its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary studies have demonstrated that N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy. The compound's ability to modulate these pathways has been investigated through in vitro and in vivo models, providing insights into its efficacy and safety profile.

Another significant aspect of recent research is the optimization of the compound's synthetic route. Efficient and scalable synthesis methods are critical for the development of any pharmaceutical agent. Researchers have explored various synthetic strategies to improve the yield and purity of N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide, with a focus on minimizing by-products and reducing environmental impact. These advancements are essential for facilitating further preclinical and clinical studies.

In addition to its kinase inhibitory activity, the compound has also been evaluated for its potential in other therapeutic areas. For instance, recent studies have investigated its anti-inflammatory and antimicrobial properties. The presence of chlorinated aromatic rings in its structure is believed to contribute to its biological activity, although the exact mechanisms remain under investigation. These findings highlight the versatility of N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide and its potential as a multi-target agent.

Despite the promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Researchers are currently exploring structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N'-(2-chlorophenyl)methyl-N-(5-chloropyridin-2-yl)ethanediamide (CAS: 920234-18-0) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the current challenges in its development.

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